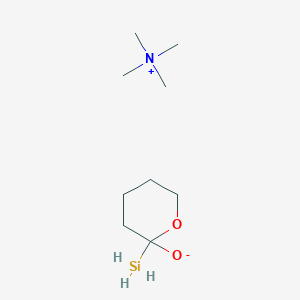

Tetramethylazanium 2-silyloxan-2-olate

Description

Tetramethylazanium 2-silyloxan-2-olate is a quaternary ammonium compound characterized by a tetramethylazanium (tetramethylammonium) cation paired with a 2-silyloxan-2-olate anion. The silyloxan moiety introduces silicon-oxygen bonding, which influences its reactivity, stability, and applications.

Properties

Molecular Formula |

C9H23NO2Si |

|---|---|

Molecular Weight |

205.37 g/mol |

IUPAC Name |

2-silyloxan-2-olate;tetramethylazanium |

InChI |

InChI=1S/C5H11O2Si.C4H12N/c6-5(8)3-1-2-4-7-5;1-5(2,3)4/h1-4H2,8H3;1-4H3/q-1;+1 |

InChI Key |

IRWJGBOKJNSZNX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.C1CCOC(C1)([O-])[SiH3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylazanium 2-silyloxan-2-olate can be synthesized through the reaction of tetramethylammonium hydroxide with a silylating agent. The reaction typically occurs under mild conditions and involves the formation of the silyloxanolate anion. The general reaction is as follows: [ \text{N(CH}_3\text{)}_4\text{OH} + \text{R}_3\text{SiX} \rightarrow \text{N(CH}_3\text{)}_4\text{[SiR}_3\text{O]} + \text{HX} ] where ( \text{R}_3\text{SiX} ) is a silylating agent such as trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tetramethylazanium 2-silyloxan-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The silyloxanolate anion can participate in nucleophilic substitution reactions, replacing other groups in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Tetramethylazanium 2-silyloxan-2-olate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions.

Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.

Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tetramethylazanium 2-silyloxan-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tetramethylammonium cation can stabilize negative charges, while the silyloxanolate anion can participate in nucleophilic attacks. This dual functionality makes it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Key Features :

- Structure : The cation (N(CH₃)₄⁺) is a common quaternary ammonium ion, while the anion incorporates a silicon-oxygen framework.

- Applications : Likely used in organic synthesis, catalysis, or as a specialty reagent due to its dual ionic and silicon-based reactivity.

- Stability : The silyloxan group may confer hydrolytic sensitivity compared to purely organic anions.

Comparison with Similar Compounds

Tetramethylammonium Hydroxide (TMAH)

Structural Differences :

Functional Comparison :

Research Findings :

Trisilylamine (H₉NSi₃)

Structural Differences :

Functional Comparison :

Research Findings :

Other Silicon-Containing Ionic Liquids

These comparisons highlight:

- Silicon-Driven Reactivity : Silicon enhances thermal stability but may complicate purification due to siloxane formation.

- Industrial Relevance : Silicon-containing ionic liquids are emerging in green chemistry for solvent-free reactions.

Key Trends :

Ionic vs. Neutral Structures : The target compound’s ionic nature differentiates it from neutral silicon amines (e.g., trisilylamine) but aligns with TMAH’s corrosive profile.

Silicon Impact : The silyloxan group introduces unique hazards, such as silane gas release during decomposition, which are absent in TMAH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.